molecular formula C13H12N2O2S B2603237 N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide CAS No. 2411314-40-2

N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide

Cat. No.: B2603237
CAS No.: 2411314-40-2
M. Wt: 260.31
InChI Key: VIFYJTHUMXJRDL-UHFFFAOYSA-N
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Description

N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide is a compound that features a thiazole ring, an oxirane ring, and a carboxamide group. The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which is known for its aromaticity and biological activity. The oxirane ring, also known as an epoxide, is a three-membered cyclic ether. The combination of these functional groups in a single molecule makes this compound an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a thioamide with an alpha-halocarbonyl compound to form the thiazole ring . The oxirane ring can be introduced through an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (mCPBA). The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative .

Industrial Production Methods

Industrial production of N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to increase reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide involves its interaction with biological molecules. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes . The carboxamide group can form hydrogen bonds, further stabilizing interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide is unique due to the presence of both an oxirane and a carboxamide group in addition to the thiazole ring. This combination of functional groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-12(10-8-17-10)15-11(13-14-6-7-18-13)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFYJTHUMXJRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NC(C2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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